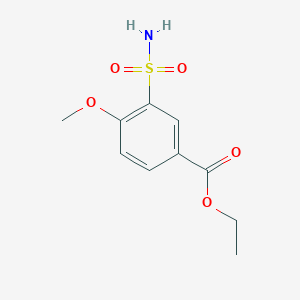

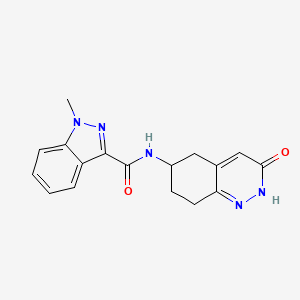

N-benzyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

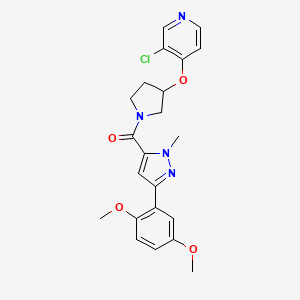

“N-benzyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide” is a compound that falls under the category of 2-aminothiazole derivatives . These derivatives have been identified as promising scaffolds in medicinal chemistry and drug discovery research . They are a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .

Molecular Structure Analysis

The molecular structure of “N-benzyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide” is complex, with multiple aromatic groups. The aromatic groups were shown in order of decreasing activity: 2-thiazolyl > 2-benzothiazolyl > 3-methyl- 5-isoxazolyl > 2-thienyl > phenyl = 4-fluorophenyl > 1,3,4-thiadiazol-2-yl > 5-isoxazolyl .Scientific Research Applications

Anticancer Potential

The 2-aminothiazole scaffold , to which this compound belongs, has gained prominence in medicinal chemistry and drug discovery. Notably, it serves as a fundamental part of clinically applied anticancer drugs like dasatinib and alpelisib . Research has documented that different 2-aminothiazole analogs exhibit potent and selective nanomolar inhibitory activity against various human cancer cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers. Investigating this compound’s specific effects on cancer cells and its potential for overcoming drug resistance is crucial for advancing cancer therapies.

Antiviral Properties

The 2-aminothiazole derivatives, including our compound of interest, have demonstrated antiviral activity . Researchers have explored their effectiveness against viral infections, making them promising candidates for antiviral drug development. Further studies are needed to elucidate the mechanisms underlying their antiviral effects and their potential applications in treating specific viral diseases.

Antimicrobial Activity

The same 2-aminothiazole scaffold has shown antimicrobial properties . Investigations into its efficacy against bacterial and fungal pathogens could lead to novel antimicrobial agents. Understanding the compound’s mode of action and its impact on microbial growth and survival is essential for designing effective treatments.

Anticonvulsant Potential

In addition to its anticancer and antimicrobial properties, 2-aminothiazole derivatives have been evaluated for anticonvulsant activity . Researchers have studied their effects in animal models of epilepsy. Further exploration of our compound’s ability to modulate neuronal excitability and prevent seizures could contribute to the development of antiepileptic drugs.

Antidiabetic Applications

The 2-aminothiazole scaffold has also been investigated for its antidiabetic potential . Understanding how this compound interacts with metabolic pathways and influences glucose homeostasis may provide insights into managing diabetes and related complications.

Anti-Inflammatory Effects

Finally, 2-aminothiazole derivatives have demonstrated anti-inflammatory activity . Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Investigating the anti-inflammatory mechanisms of our compound could lead to therapeutic interventions that mitigate inflammatory responses.

properties

IUPAC Name |

N-benzyl-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O2S2/c21-15-6-8-16(9-7-15)23-19(26)13-28-20-24-17(12-27-20)10-18(25)22-11-14-4-2-1-3-5-14/h1-9,12H,10-11,13H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGVTKFAEGQPRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-fluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2673740.png)

![1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-methoxyethanone](/img/structure/B2673749.png)

![methyl 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate](/img/structure/B2673756.png)

![3,9-Diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2673757.png)

![1-(4-Methylphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2673759.png)